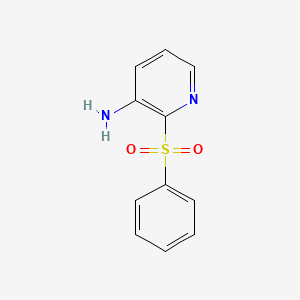
2-(Phenylsulfonyl)-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Phenylsulfonyl)-3-pyridinamine” likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Phenylsulfonyl)” part suggests that a phenylsulfonyl group is attached to the second position of the pyridine ring. The “3-pyridinamine” part indicates that an amine group (-NH2) is attached to the third position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic pyridine ring with the phenylsulfonyl and amine groups attached at the second and third positions, respectively . The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amine group might participate in acid-base reactions, while the phenylsulfonyl group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine and sulfonyl groups might make the compound somewhat soluble in polar solvents .Applications De Recherche Scientifique
Broad Specificity Antibodies Development
The generation of broad specificity antibodies for sulfonamide antibiotics leverages compounds with structures related to 2-(Phenylsulfonyl)-3-pyridinamine. These antibodies have been utilized in developing highly sensitive enzyme-linked immunosorbent assays (ELISAs) for analyzing milk samples, demonstrating the chemical's utility in food safety and veterinary medicine. The specific design of immunizing haptens aimed at detecting sulfonamide antibiotics showcases the adaptability of phenylsulfonyl-pyridinamine derivatives in creating selective and sensitive diagnostic tools (Adrián et al., 2009).
Structural Studies and Synthesis Optimization
The combined experimental and computational study on the N-(2-cyanophenyl)disulfonamides derived from halogenoanthranilamides provides insights into the structural characteristics and synthesis efficiency of related compounds. These studies offer valuable information for optimizing synthesis pathways and understanding the molecular geometry of phenylsulfonyl-pyridinamine derivatives, which can be critical for their application in material science and drug design (Mphahlele & Maluleka, 2021).
Catalysis and Synthesis of Sulfonamides
Research on the cross-coupling of bromopyridines and sulfonamides catalyzed by copper compounds highlights the role of 2-(Phenylsulfonyl)-3-pyridinamine in facilitating the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This catalytic process underscores the importance of such compounds in organic synthesis, particularly in developing new sulfonamide-based molecules for various applications, including pharmaceuticals and agrochemicals (Han, 2010).
Antimicrobial Activity
The synthesis and evaluation of 2-(Phenylsulfonyl)-3-pyridinamine derivatives have shown significant antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents, with some derivatives exhibiting promising activities against common pathogens such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The exploration of these compounds' antimicrobial properties could lead to the development of new treatments for infectious diseases (Ijeomah & Tseeka, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(benzenesulfonyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHHCKVRKHMIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)-3-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

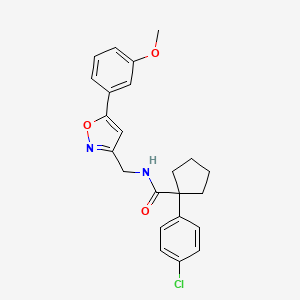

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)
![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)
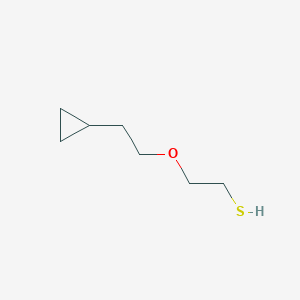

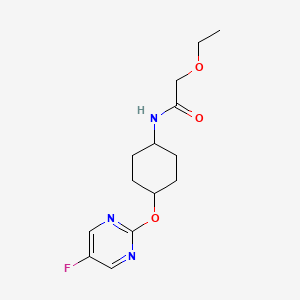
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2832620.png)
![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)

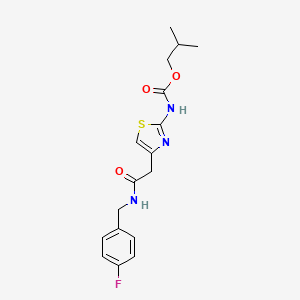
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)
![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)
